molecular formula C14H20O2 B14850011 3-(Cyclohexyloxy)-2-ethylphenol

3-(Cyclohexyloxy)-2-ethylphenol

Cat. No.: B14850011
M. Wt: 220.31 g/mol
InChI Key: DXXZLAXLIHSLFT-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-2-ethylphenol is an organic compound characterized by a phenolic structure with a cyclohexyloxy group and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-2-ethylphenol typically involves the alkylation of 2-ethylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-2-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxy-ethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyloxy-ethylbenzene.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(Cyclohexyloxy)-2-ethylphenol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylphenol: Lacks the cyclohexyloxy group, resulting in different chemical properties and reactivity.

    3-(Cyclohexyloxy)phenol: Lacks the ethyl group, affecting its steric and electronic properties.

    4-(Cyclohexyloxy)-2-ethylphenol:

Uniqueness

3-(Cyclohexyloxy)-2-ethylphenol is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical properties and potential applications compared to its similar compounds. The combination of these functional groups allows for specific interactions and reactivity that are not observed in its analogs.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-cyclohexyloxy-2-ethylphenol

InChI

InChI=1S/C14H20O2/c1-2-12-13(15)9-6-10-14(12)16-11-7-4-3-5-8-11/h6,9-11,15H,2-5,7-8H2,1H3

InChI Key

DXXZLAXLIHSLFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC2CCCCC2)O

Origin of Product

United States

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